3-(aminomethyl)-5-bromophenol hydrobromide
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Overview
Description
3-(aminomethyl)-5-bromophenol hydrobromide is an organic compound that features a bromine atom, an aminomethyl group, and a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(aminomethyl)-5-bromophenol hydrobromide typically involves the bromination of a phenol derivative followed by the introduction of an aminomethyl group. One common method involves the bromination of 3-methylphenol using bromine in the presence of a catalyst to yield 3-bromomethylphenol. This intermediate is then reacted with ammonia or an amine to introduce the aminomethyl group, forming 3-(aminomethyl)-5-bromophenol. The final step involves the conversion of this compound to its hydrobromide salt by treatment with hydrobromic acid .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale bromination and amination reactions. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(aminomethyl)-5-bromophenol hydrobromide undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to form the corresponding phenol derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under mild conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Phenol derivatives.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Scientific Research Applications
3-(aminomethyl)-5-bromophenol hydrobromide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(aminomethyl)-5-bromophenol hydrobromide involves its interaction with specific molecular targets, such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(aminomethyl)-5-bromophenol: The parent compound without the hydrobromide salt.
3-(aminomethyl)-5-chlorophenol: A similar compound with a chlorine atom instead of bromine.
3-(aminomethyl)-5-fluorophenol: A similar compound with a fluorine atom instead of bromine.
Uniqueness
3-(aminomethyl)-5-bromophenol hydrobromide is unique due to the presence of the bromine atom, which can participate in specific interactions not possible with chlorine or fluorine. This can lead to different biological activities and chemical reactivity, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
2680534-84-1 |
---|---|
Molecular Formula |
C7H9Br2NO |
Molecular Weight |
283 |
Purity |
95 |
Origin of Product |
United States |
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